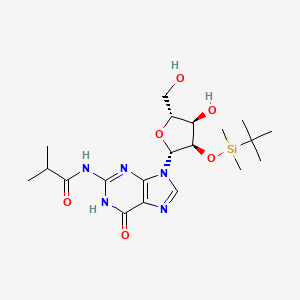

2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine

Descripción general

Descripción

2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine is a modified form of the nucleoside guanosine, where the 2’ hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group and the amino group at the N position is acylated with an isobutyryl group . It is a vital reagent in the biomedical sector, holding immense significance for synthesizing diverse antiviral medications .

Synthesis Analysis

The solid-phase synthesis of ribonucleic acid (RNA) can be carried out using beta-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide . On completion of the synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .Molecular Structure Analysis

The molecular formula of 2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine is C20H33N5O6Si . The IUPAC name is N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine include the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole, which enables fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide . After the synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out .Physical And Chemical Properties Analysis

The molecular weight of 2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine is 467.59 . The predicted density is 1.37±0.1 g/cm3 . The compound appears as a white to off-white powder .Aplicaciones Científicas De Investigación

Ionophore Activity in Isoguanosine Derivatives 5'-(Tert-butyldimethylsilyl)-2',3'-O-isopropylidene isoguanosine has demonstrated selective Cs+ carrier properties in liquid membrane transport, showcasing a potential application in selective ion transport. The compound forms a stable decamer sandwich complex with Cs+, showing promise for applications in selective cation transport (Lee et al., 2001).

Synthesis of N-Substituted 2'-Deoxyguanosine Analogues The synthesis of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives using tert-butyldimethylsilyl ethers has been achieved, offering pathways for the preparation of N-substituted 2'-deoxyguanosine analogues. The method provides operational simplicity and potential utility in synthesizing modified nucleosides (Pottabathini et al., 2005).

Application in Nucleoside Phosphonium Salt Synthesis O6-benzyl-3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyxanthosine has been used to produce a stable nucleoside C-2 tris(dimethylamino)phosphonium hexafluorophosphate salt. This compound shows promise in synthesizing N2-modified 2'-deoxyguanosine analogues, highlighting a potential application in nucleoside chemistry (Bae & Lakshman, 2008).

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-14(13(27)11(8-26)30-18)31-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)/t11-,13-,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUCCPHGYWSUOP-XWXWGSFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

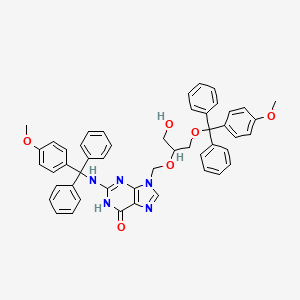

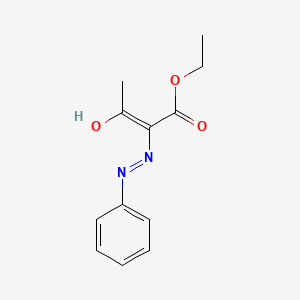

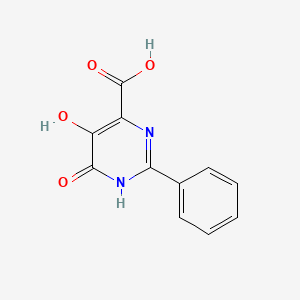

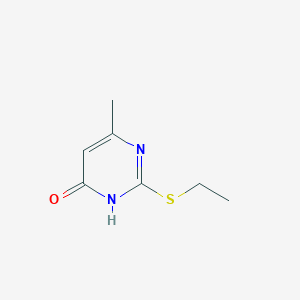

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)

![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B1436525.png)

![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)